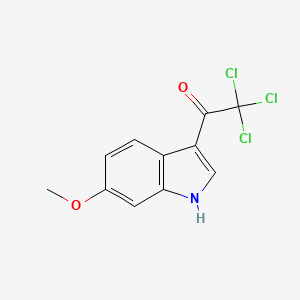
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific reagents such as difluoromethylating agents and trifluoromethylating agents, along with catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism by which 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other molecular interactions, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a methyl group.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of a difluoromethoxy group.
Uniqueness
5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H6F5NO |
|---|---|
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F5NO/c1-4-6(8(11,12)13)2-5(3-14-4)15-7(9)10/h2-3,7H,1H3 |
InChI-Schlüssel |
SNJMBFJVMAAZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)


![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)



